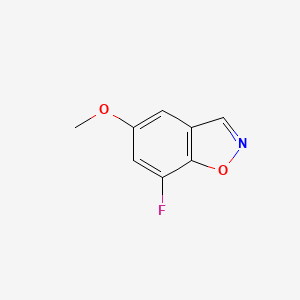

7-Fluoro-5-methoxy-1,2-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-5-methoxy-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c1-11-6-2-5-4-10-12-8(5)7(9)3-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFZFDBGTLRKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)F)ON=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluoro 5 Methoxy 1,2 Benzoxazole and Its Analogues

Foundational Strategies for 1,2-Benzoxazole Ring System Construction

The construction of the 1,2-benzoxazole ring system can be achieved through various synthetic routes, primarily involving the formation of the heterocyclic ring from appropriately substituted benzene (B151609) precursors. These methods can be broadly categorized into cyclization reactions, metal-catalyzed couplings, and approaches guided by the principles of green chemistry.

Cyclization Reactions Utilizing Precursors for Benzisoxazole Formation

Cyclization reactions form the cornerstone of 1,2-benzoxazole synthesis, typically proceeding through the formation of either a C–O or an N–O bond to close the five-membered ring. wikipedia.org A prevalent strategy involves the intramolecular cyclization of ortho-substituted aryl oximes. wikipedia.orgchim.it For instance, o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines can serve as key precursors. chim.it The reaction conditions for these cyclizations can vary, often employing basic or acidic catalysis to facilitate the ring closure.

Another significant cyclization approach is the [3+2] cycloaddition of in situ generated nitrile oxides with arynes. chim.itnih.gov This method allows for the formation of two bonds in a single step, providing a direct route to functionalized benzisoxazoles under mild conditions. nih.gov The arynes are typically generated from stable precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source, which can also act as a base to generate the nitrile oxide from a hydroxymoyl chloride. chim.itnih.gov

Furthermore, the cyclization of 2-nitrophenyl acetonitriles promoted by strong acids like trifluoromethanesulfonic acid (TfOH) offers a solvent-free, room-temperature route to 2,1-benzisoxazoles. researchgate.net This decyanative cyclization is efficient and proceeds through an acid-promoted enolization followed by intramolecular cyclization. researchgate.net

| Cyclization Strategy | Key Precursors | Typical Conditions | Ref. |

| Intramolecular Cyclization | o-Hydroxyaryl oximes/imines | Basic or acidic catalysis | wikipedia.orgchim.it |

| [3+2] Cycloaddition | o-(Trimethylsilyl)aryl triflates, Hydroxymoyl chlorides | Fluoride source (e.g., CsF) | chim.itnih.gov |

| Decyanative Cyclization | 2-Nitrophenyl acetonitriles | Trifluoromethanesulfonic acid (TfOH) | researchgate.net |

Metal-Catalyzed Coupling and Cyclization Approaches

Transition-metal catalysis has emerged as a powerful tool for the synthesis of 1,2-benzoxazoles, offering high efficiency and functional group tolerance. wikipedia.org Copper- and palladium-catalyzed reactions are particularly prominent in this regard.

Copper-catalyzed cyclization of Z-isomers of oximes in the presence of a suitable ligand like N,N'-dimethylethylenediamine (DMEDA) provides a mild route to 1,2-benzoxazoles. wikipedia.org Palladium-catalyzed intramolecular cyclization of o-bromoaryl compounds containing an oxime moiety is another effective strategy. wikipedia.org These reactions often proceed through an oxidative addition of the aryl halide to the metal center, followed by intramolecular coordination and reductive elimination to form the benzisoxazole ring.

Iron-catalyzed reactions have also been developed for the synthesis of related benzoxazoles from o-nitrophenols and benzylic alcohols, which proceed through a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation without the need for external oxidants or reducing agents. Such strategies highlight the potential for metal-catalyzed one-pot reactions in heterocyclic synthesis.

| Metal Catalyst | Precursors | Key Features | Ref. |

| Copper(I) | (Z)-o-bromoaryl oximes | Mild reaction conditions, use of a ligand | wikipedia.org |

| Palladium(0) | o-bromoaryl oximes | Effective for intramolecular cyclization | wikipedia.org |

| Iron(III) | o-nitrophenols, benzylic alcohols | Cascade reaction, no external redox agents |

Green Chemistry Principles in Benzisoxazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of 1,2-benzoxazoles and related heterocycles. organic-chemistry.org This includes the use of environmentally benign solvents, solvent-free conditions, and energy-efficient reaction methods like sonochemical and mechanochemical approaches. wikipedia.orgorganic-chemistry.org

One-pot syntheses in aqueous media represent a significant green approach. guidechem.com For example, the condensation of 2-aminophenols with aldehydes to form benzoxazoles can be carried out in water, minimizing the use of volatile organic compounds. guidechem.com Solvent-free methods, often facilitated by microwave irradiation or the use of solid supports, further enhance the green credentials of these synthetic routes. wikipedia.org Microwave-assisted synthesis, in particular, can lead to significantly shorter reaction times and improved yields. researchgate.net

Mechanochemical methods, which involve grinding solid reactants together, can also provide a solvent-free route to benzoxazoles. These techniques are often highly efficient and can lead to the formation of products with minimal waste.

| Green Chemistry Approach | Description | Advantages | Ref. |

| Aqueous Media Synthesis | Reactions are carried out in water as the solvent. | Environmentally benign, reduced use of organic solvents. | guidechem.com |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often under microwave or thermal conditions. | Reduced waste, often faster reaction rates. | wikipedia.orgresearchgate.net |

| Sonochemical Methods | Use of ultrasound to promote chemical reactions. | Enhanced reaction rates, improved yields. | wikipedia.org |

| Mechanochemical Methods | Grinding of solid reactants to induce chemical reactions. | Solvent-free, high efficiency, minimal waste. | wikipedia.orgorganic-chemistry.org |

Application of Nanocatalysts and Ionic Liquids in Synthetic Pathways

The use of nanocatalysts and ionic liquids has provided new avenues for efficient and sustainable synthesis of 1,2-benzoxazoles. Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity and often allowing for milder reaction conditions. mdpi.com For instance, copper oxide nanoparticles have been used to catalyze the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. google.com Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic solvents. acs.org Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), have been shown to be effective catalysts for the conversion of 2-hydroxyalkyl/aryl ketoximes to 1,2-benzisoxazoles under microwave irradiation. researchgate.netacs.org Furthermore, Brønsted acidic ionic liquids have been developed as reusable heterogeneous catalysts for the synthesis of benzoxazoles and related heterocycles under solvent-free conditions. google.com The immobilization of ionic liquids on magnetic nanoparticles can facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. mdpi.com

| Technology | Example | Key Advantages | Ref. |

| Nanocatalysts | Copper oxide nanoparticles | High catalytic activity, mild reaction conditions, potential for recyclability. | organic-chemistry.org |

| Ionic Liquids | 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) | Acts as both solvent and catalyst, thermally stable, low vapor pressure. | researchgate.netacs.org |

| Supported Ionic Liquids | Ionic liquid on magnetic nanoparticles | Easy catalyst recovery and reuse, enhanced sustainability. | mdpi.com |

Directed Synthesis of 7-Fluoro-5-methoxy-1,2-benzoxazole

The synthesis of the specifically substituted this compound requires a targeted approach, beginning with the careful design and selection of appropriately functionalized precursors.

Design and Selection of Halogenated and Methoxylated Precursors

The synthesis of this compound necessitates starting materials that contain the requisite fluorine and methoxy (B1213986) substituents at the correct positions on the benzene ring. A logical precursor would be a 2-hydroxybenzaldehyde or a related carbonyl compound bearing a fluorine atom at the 3-position and a methoxy group at the 5-position.

A plausible synthetic route could commence with a commercially available or readily synthesized substituted phenol (B47542). For instance, starting with 4-methoxyphenol (B1676288), one could introduce a fluorine atom at the 2-position and a formyl group at the 6-position relative to the methoxy group (positions 3 and 1 relative to the hydroxyl group, respectively). The synthesis of 2-hydroxy-5-methoxybenzaldehyde (B1199172) from 4-methoxyphenol via the Reimer-Tiemann reaction is a known process. wikipedia.org The introduction of a fluorine atom at the desired position would require a specific fluorinating agent and careful control of regioselectivity.

Alternatively, a route starting from a fluorinated phenol, such as 4-fluorophenol (B42351), could be envisioned. Bromination of 4-fluorophenol can yield 2-bromo-4-fluorophenol (B1268413). guidechem.com This intermediate could then be subjected to methoxylation, although selective methoxylation in the presence of a bromine atom would need to be considered. Nitration of 2-bromo-4-fluorophenol has been reported to yield 2-bromo-4-fluoro-6-nitrophenol, which could potentially be converted to the corresponding 2-amino-4-fluoro-6-methoxyphenol. google.com

A key intermediate for the formation of the 1,2-benzoxazole ring would be the corresponding oxime. For example, 2-hydroxy-3-fluoro-5-methoxybenzaldehyde could be reacted with hydroxylamine (B1172632) to form 2-hydroxy-3-fluoro-5-methoxybenzaldehyde oxime. This oxime could then undergo intramolecular cyclization, as described in section 2.1.1, to yield the target compound, this compound.

The selection of precursors is guided by commercial availability, the feasibility of regioselective functionalization, and compatibility with the subsequent cyclization conditions.

Regioselective Introduction of Fluorine and Methoxy Functionalities at Positions 7 and 5

The synthesis of the this compound core relies on the strategic and regioselective placement of the fluorine and methoxy groups onto the benzene ring prior to the formation of the fused oxazole (B20620) ring. The directing effects of these substituents are crucial for achieving the correct isomer. A common synthetic paradigm involves the construction of a suitably substituted phenol precursor, which then undergoes cyclization.

The regioselectivity of these reactions is paramount. For instance, in related benzoxazole (B165842) syntheses, multi-step protocols often begin with a commercially available substituted phenol, such as 3-chloro-4-fluorophenol. nih.gov This precursor then undergoes regioselective nitration, a critical step that directs subsequent functionalities to specific positions on the aromatic ring. nih.gov The formation of the 1,2-benzoxazole (also known as anthranil) ring itself is often achieved through the reaction of a precursor bearing an ortho-functional group (like a nitro or carbonyl group) next to a hydroxyl or protected hydroxyl group.

One established pathway for forming the 1,2-oxazole ring system involves the reaction of a three-carbon component, such as a 1,3-diketone, with hydroxylamine hydrochloride. beilstein-journals.org For the specific 7-fluoro-5-methoxy substitution pattern, a hypothetical but chemically sound approach would start with a 2,4-disubstituted phenol. For example, starting with 3-fluoro-5-methoxyphenol, an ortho-formylation or acylation would be required at the C2 position, followed by conversion of the carbonyl to an oxime and subsequent cyclization. The electronic properties of the fluorine (electron-withdrawing) and methoxy (electron-donating) groups govern the regiochemical outcome of this electrophilic substitution step.

Optimization of Reaction Parameters for Yield and Purity

Achieving optimal yields and high purity is a critical aspect of synthesizing this compound and its derivatives. This involves a systematic variation of reaction parameters, including catalysts, solvents, temperature, and reaction time.

Research on the synthesis of related benzoxazole derivatives provides a clear template for such optimization processes. For example, in the C-H amination of benzoxazoles, a study demonstrated that replacing oxygen with tert-Butyl hydroperoxide (TBHP) as the oxidant dramatically increased the product yield from 7% to 82%. researchgate.net Further optimization by screening various acidic additives showed that propanoic acid could enhance the yield to 89%. researchgate.net

The choice of solvent and temperature is also critical, as it can influence not only the yield but also the regioselectivity of the reaction. nih.gov Purification of the final product is typically achieved through standard laboratory techniques such as recrystallization or column chromatography, which are essential for removing unreacted starting materials and reaction byproducts to ensure high purity. nih.gov The success of these purification steps is often a determinant of the final calculated yield. nih.gov

Below is a representative data table, modeled on optimization studies for related heterocyclic compounds, illustrating how systematic changes in reaction conditions can influence the outcome.

Table 1: Illustrative Optimization of a Hypothetical Benzoxazole Synthesis Step

| Entry | Catalyst (mol%) | Oxidant | Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ni(OAc)₂·4H₂O (20) | O₂ | Acetic Acid | CH₃CN | 70 | 7 |

| 2 | Ni(OAc)₂·4H₂O (20) | TBHP | Acetic Acid | CH₃CN | 70 | 82 |

| 3 | Ni(OAc)₂·4H₂O (20) | TBHP | Propanoic Acid | CH₃CN | 70 | 89 |

| 4 | None | TBHP | Propanoic Acid | CH₃CN | 70 | <5 |

This table is a hypothetical representation based on optimization principles described in the literature. researchgate.net

Diversification Strategies for this compound Derivatives

Synthesis of Analogues with Variations at C-2 and Other Positions

The functionalization of the this compound scaffold is crucial for developing analogues with tailored properties. The C-2 position of the benzoxazole ring is a particularly common site for modification. Direct C-H amination has emerged as a powerful tool for this purpose. Studies have shown that silver-mediated reactions can effectively install amino groups at the C-2 position under relatively mild conditions. elsevierpure.com Similarly, nickel-catalyzed methods have been developed for the direct C-H amination of benzoxazoles with various amines. researchgate.net

Beyond the C-2 position, diversification can be achieved by introducing substituents onto the benzo portion of the molecule. This is often accomplished by beginning the synthesis with a different, more complex substituted phenol. For example, a synthetic route for a series of novel benzoxazoles involved the reaction of various aryl piperazines with a nitrophenol intermediate, leading to a library of compounds with diverse functionalities at the C-6 position. nih.gov

The introduction of aryl groups is another key strategy. In related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, multicomponent reactions have been used for the regioselective synthesis of derivatives bearing different aryl groups at various positions. ias.ac.in These methods highlight the potential for creating a wide array of this compound analogues with substitutions at multiple sites.

Table 2: Selected Strategies for the Diversification of Benzoxazole and Related Heterocycles

| Position of Variation | Synthetic Method | Type of Moiety Introduced | Reference |

|---|---|---|---|

| C-2 | Silver-mediated direct amination | Amines | elsevierpure.com |

| C-2 | Nickel-catalyzed C-H amination | Amines | researchgate.net |

| C-6 | Nucleophilic aromatic substitution | Aryl piperazines | nih.gov |

| C-2 | Condensation | Substituted phenyl groups | nih.govnih.gov |

Introduction of Diverse Chemical Moieties for Functional Exploration

The synthesis of diverse analogues is driven by the goal of exploring and optimizing their functional properties for various applications. By introducing different chemical moieties, researchers can fine-tune the electronic, steric, and physicochemical characteristics of the parent molecule.

This approach has been successfully applied to explore a range of biological and material science applications:

Anticancer Activity : The introduction of piperazine (B1678402) moieties onto a benzoxazole core has been investigated to create new compounds with potential anticancer properties. nih.gov Similarly, attaching 1,2,3-triazole rings to related benzimidazole (B57391) structures has yielded compounds with pronounced antiproliferative activity. nih.gov

Fluorescent Probes : Benzoxazole derivatives have been prepared for use as fluorescent probes capable of sensing pH changes and detecting specific metal cations like magnesium and zinc. nih.gov

Materials Science : In a related benzimidazole system, the incorporation of a perfluorophenyl (C₆F₅) functionalized side chain was shown to enhance intermolecular interactions, leading to improved performance and thermal stability in photovoltaic applications. rsc.org

Drug Discovery Building Blocks : Functionalized 1,2-oxazoles have been synthesized as novel amino acid-like building blocks, which can be used in the generation of DNA-encoded chemical libraries for accelerated drug discovery. beilstein-journals.org

The strategic introduction of these and other chemical groups allows for a systematic exploration of structure-activity relationships (SAR), guiding the design of future generations of molecules with enhanced efficacy and specific functionalities.

Mechanistic Investigations of 7 Fluoro 5 Methoxy 1,2 Benzoxazole Reaction Pathways

Proposed Reaction Mechanisms for 1,2-Benzoxazole Ring Formation

The construction of the 1,2-benzoxazole core generally proceeds through the formation of either a key carbon-oxygen (C–O) bond or a nitrogen-oxygen (N–O) bond. chim.it These strategies typically utilize readily available ortho-substituted phenols as starting materials. While specific studies on 7-Fluoro-5-methoxy-1,2-benzoxazole are not detailed in the provided literature, the general mechanisms can be applied to its synthesis from appropriately substituted precursors.

Key Synthetic Strategies:

N–O Bond Formation: This is one of the most common approaches, often starting from o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines. chim.it The cyclization of 2-hydroxyaryl oximes occurs via a formal dehydration reaction, where the oxime's hydroxyl group is converted into a good leaving group to facilitate the ring-closing nucleophilic attack by the phenolic oxygen. chim.it Another pathway involves the cyclization of N-halogenated 2-hydroxyaryl imines. chim.it

C–O Bond Formation: This strategy typically involves the intramolecular cyclization of o-substituted aryl oximes, such as o-haloaryl or o-nitroaryl oximes, under basic conditions. chim.it The phenolic oxygen is generated in situ and displaces a leaving group on the aromatic ring to form the oxazole (B20620) ring.

[3+2] Cycloaddition: A powerful method for constructing the benzisoxazole ring involves the [3+2] cycloaddition of an aryne with a nitrile oxide. chim.itorganic-chemistry.org For the synthesis of a 7-fluoro-5-methoxy derivative, a 4-fluoro-6-methoxybenzyne intermediate would react with a suitable nitrile oxide. These highly reactive intermediates are typically generated in situ. organic-chemistry.org

Benzene (B151609) Ring Annulation: In a less common approach, the benzisoxazole core can be assembled by forming the benzene fragment onto a pre-existing isoxazole (B147169) ring. This can be achieved through palladium-catalyzed annulation reactions of substituted isoxazoles with alkynes. chim.it

A plausible mechanism for N-O bond formation starting from an ortho-hydroxyaryl N-H ketimine involves the formation of an N-Cl imine intermediate, which under anhydrous conditions, undergoes cyclization to form the 3-substituted benzisoxazole. organic-chemistry.org

Role of Lewis Acid Catalysis and Oxidants in Cyclization Processes

The efficiency and selectivity of 1,2-benzoxazole synthesis are often significantly enhanced by the use of catalysts and oxidants. Lewis acids play a pivotal role in activating substrates, while oxidants are crucial for cyclization pathways that involve an increase in the oxidation state.

Lewis Acid Catalysis: Lewis acids are frequently employed to catalyze the condensation and cyclization steps. They can activate carbonyl groups, facilitate the formation of imine intermediates, or promote ring closure. For instance, the reaction of o-aminophenols with aldehydes to form benzoxazoles (a related isomer class) is effectively catalyzed by various Lewis acids. rsc.orgnih.govnih.gov In the synthesis of 2,1-benzisoxazoles, BF₃·Et₂O has been used to catalyze the annulation of glyoxylate (B1226380) esters and nitrosoarenes. nih.gov Zirconium(IV) chloride (ZrCl₄) and trifluoromethanesulfonic acid (TfOH) have been shown to direct the reaction of azido (B1232118) complexes toward either benzisoxazoles or benzoxazoles, highlighting the crucial role of the Lewis acid in controlling the reaction outcome. organic-chemistry.orgchemicalbook.com

Oxidants in Cyclization: Many synthetic routes to benzoxazoles and related heterocycles rely on an oxidative cyclization step. Phenolic Schiff bases, formed from the condensation of an o-aminophenol and an aldehyde, can undergo intramolecular oxidative cyclization to yield benzoxazoles. researchgate.net This transformation is promoted by a variety of oxidizing agents. Similarly, the final aromatization step in the synthesis of 1,2-benzisoxazoles from hydrogenated precursors requires an oxidant like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). chim.it

Below is a table summarizing various catalytic and oxidative systems used in the synthesis of benzoxazole (B165842) and benzisoxazole rings.

| Reagent Type | Example | Role/Reaction | Reference |

|---|---|---|---|

| Lewis Acid | ZrCl₄ / TfOH | Catalyzes cyclization of azido complexes, directs selectivity between benzisoxazole and benzoxazole. | organic-chemistry.orgchemicalbook.com |

| Lewis Acid | BF₃·Et₂O | Catalyzes annulation of nitrosoarenes and glyoxylate esters to form 2,1-benzisoxazoles. | nih.gov |

| Lewis Acid MOF | Mn-TPA MOF | Heterogeneous catalysis for the synthesis of benzoxazole derivatives from o-aminophenols and aldehydes. | rsc.org |

| Oxidant | Hypervalent Iodine Compounds | Promotes intramolecular oxidative cyclization of phenolic Schiff's bases. | researchgate.net |

| Oxidant | Lead(IV) acetate (B1210297) (Pb(OAc)₄) | Oxidative coupling of methyl-3-amino-4-hydroxyphenylacetate with aldehydes. | rsc.org |

| Oxidant | Elemental Sulfur (S) | Used as an oxidant for the coupling of o-aminophenols and ketones or aldehydes. | organic-chemistry.orgrsc.org |

| Oxidant | Air / O₂ | Acts as a terminal oxidant in aerobic oxidation reactions, often catalyzed by metals like iron or copper. | rsc.org |

| Oxidant | DDQ | Used for the aromatization of hydrogenated benzisoxazole precursors. | chim.it |

Intramolecular Rearrangements in Benzisoxazole Chemistry (e.g., Smiles Rearrangement context)

The synthesis of benzisoxazoles and their isomers can be accompanied by or achieved through intramolecular rearrangements. These rearrangements are critical to consider as they can lead to alternative, sometimes unexpected, products.

Beckmann Rearrangement: During the synthesis of 1,2-benzisoxazoles from o-hydroxyaryl oximes, a competitive Beckmann rearrangement can occur. chim.it This rearrangement of the oxime, particularly under acidic conditions, leads to the formation of an isomeric benzo[d]oxazole as a side product instead of the desired benzisoxazole. chim.it A divergent synthesis has been reported where a common N-Cl imine intermediate can be directed to either the 3-substituted benzisoxazole via N-O bond formation or to the 2-substituted benzoxazole through a NaOCl-mediated Beckmann-type rearrangement. organic-chemistry.org

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that has been utilized in the synthesis of benzoxazole derivatives. nih.govnih.gov For example, an efficient one-pot synthesis of N-substituted 2-aminobenzoxazoles proceeds via the intramolecular Smiles rearrangement of an S-alkylated benzoxazole-2-thiol intermediate. nih.gov In this process, a nucleophilic attack by a nitrogen atom at the benzoxazole ring carbon forms a spiro intermediate, which then rearomatizes to yield the rearranged product. nih.gov Although this example leads to a benzoxazole, the principle of intramolecular rearrangement is a key concept in the broader chemistry of related heterocyclic systems.

Theoretical and Experimental Elucidation of Kinetic and Thermodynamic Control

The regioselectivity of reactions leading to substituted benzisoxazoles like the 7-fluoro-5-methoxy derivative is often governed by a delicate balance between kinetic and thermodynamic factors. Understanding which pathway is favored is essential for maximizing the yield of the desired isomer.

Kinetic vs. Thermodynamic Product: In many reactions, the initially formed product is the one that results from the lowest energy transition state (the kinetic product), which may not be the most stable possible product (the thermodynamic product). An example from a related field shows that the metalation of toluene (B28343) can predominantly yield the meta-substituted product, which is the kinetically favored isomer, rather than the thermodynamically more stable benzyl (B1604629) anion. acs.org This highlights that reaction conditions (e.g., temperature, reaction time) can be manipulated to favor one product over the other. The divergent synthesis of benzisoxazoles versus benzoxazoles from a common intermediate is a clear example of kinetic control, where the reaction conditions dictate the product outcome. organic-chemistry.org

Experimentally, thermochemical studies involving techniques like combustion calorimetry can determine the standard enthalpies of formation for different isomers. nih.gov This data provides insight into the relative thermodynamic stability of the products. For instance, studies on substituted benzoxazolinones have quantified the enthalpic effects of adding different functional groups to the core structure, revealing which substitutions are enthalpically favorable. nih.gov By combining theoretical calculations of reaction barriers with experimental measurements of product stability, a comprehensive understanding of the kinetic and thermodynamic landscape of the reaction can be achieved, enabling the rational design of syntheses for specific isomers like this compound.

Structure Activity Relationship Sar Studies Centered on 7 Fluoro 5 Methoxy 1,2 Benzoxazole Scaffolds

The Role of Fluorine at Position 7 in Modulating Molecular Interactions

The introduction of a fluorine atom at the 7-position of the 1,2-benzoxazole ring is a strategic modification that significantly influences the molecule's properties and its interactions with biological targets. Fluorine is the most electronegative element, and its presence can lead to more polarized carbon-fluorine bonds, which can engage in electrostatic and dipole interactions with the surrounding environment. nih.gov The strategic placement of fluorine can lead to favorable interactions with protein side chains, enhancing binding affinity. nih.gov

The substitution of a hydrogen atom with fluorine is often employed in medicinal chemistry to improve metabolic stability and membrane permeability. nih.gov In the context of the benzoxazole (B165842) skeleton, a fluorine atom at position 7 has been shown to contribute to potent biological activity. For instance, a 7-fluoro-substituted benzoxazole derivative was identified as a potent inhibitor of Very Late Antigen-4 (VLA-4), with high efficacy in a bronchial inflammatory model. nih.gov The fluorine moiety is often essential for the growth-inhibitory activity of certain benzoxazole derivatives, as its removal or replacement can diminish the compound's inhibitory capabilities. nih.gov

Furthermore, the fluorine atom can act as a hydrogen bond acceptor, a role that can be pivotal in the ligand-receptor binding. This ability to form hydrogen bonds can contribute to a higher binding affinity for target enzymes or receptors.

Table 1: Impact of Fluorine Substitution on Biological Activity

| Compound/Scaffold | Substitution at Position 7 | Observed Effect | Reference |

|---|---|---|---|

| Benzoxazole Derivative | Fluorine | Potent VLA-4 inhibition | nih.gov |

| Benzoxazole Derivative | No Fluorine/Other Halogen | Diminished growth-inhibitory activity | nih.gov |

| Selective BTK Inhibitors | Fluorine (at optimal position) | Favorable interactions with protein | nih.gov |

The Significance of the Methoxy (B1213986) Group at Position 5 in Bio-recognition

The methoxy group at the 5-position of the 1,2-benzoxazole scaffold is another key determinant of its biological recognition and activity. The nature and position of substituents on the benzoxazole ring can significantly affect the potency and efficacy of the compound. While various functional groups can be introduced at this position, the methoxy group (-OCH3) has been shown to be a favorable substituent in many contexts.

The methoxy group is an electron-donating group, which can influence the electronic distribution of the aromatic system. This, in turn, can affect how the molecule interacts with its biological target. In syntheses of various 2-substituted benzoxazoles, the presence of a methoxy group on the phenolic precursor is well-tolerated, leading to the desired products with good yields. nih.gov

In studies of benzoxazole derivatives, it has been noted that modifications at the 5-position can enhance antiproliferative activity. The presence of a methoxy group is one such modification that can contribute to the biological activity profile of the molecule.

Conformational Landscape and its Influence on Binding Profiles

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a specific biological target. The conformational landscape of the 7-Fluoro-5-methoxy-1,2-benzoxazole scaffold is influenced by its substituents. The introduction of fluorine can induce conformational changes that may enforce the biologically active conformation of the molecule. nih.gov

While direct crystallographic or extensive computational studies on this compound are not widely available, insights can be drawn from related fluorinated molecules. The fluorine atom can participate in hyperconjugative donor-acceptor interactions, which can stabilize certain conformations. nih.govresearchgate.net For example, the gauche effect, where the presence of fluorine influences the torsional angles of the molecule, can play a role in pre-organizing the scaffold into a conformation that is favorable for binding. nih.gov This conformational control can reduce the entropic penalty of binding, leading to higher affinity.

The interplay between the 7-fluoro and 5-methoxy groups will dictate the preferred orientation of the molecule, influencing how it presents its binding determinants to a receptor's active site. Computational analysis of related fluorinated compounds has demonstrated that there is often good agreement between calculated low-energy structures and experimental observations, highlighting the predictive power of these methods in understanding conformational preferences. nih.govresearchgate.net

Substituent Effects on Electronic and Steric Properties Relevant to Molecular Target Engagement

Steric Effects: While fluorine is relatively small (with a van der Waals radius similar to hydrogen), its placement can still have steric implications for binding. nih.gov The size and shape of the substituents on the benzoxazole ring must be compatible with the topology of the target's binding site. In some cases, even minor steric clashes can lead to a significant loss of binding affinity. However, in the synthesis of some benzoxazole derivatives, it has been observed that there are no significant steric or electronic effects from various substituents on the benzyl (B1604629) group, suggesting a degree of tolerance in certain molecular contexts. nih.gov

The strategic combination of the 7-fluoro and 5-methoxy groups results in a unique set of electronic and steric properties that can be optimized for high-affinity and selective binding to a desired biological target.

Table 2: Physicochemical Properties and Their Influence on Target Engagement

| Property | Contribution of 7-Fluoro Group | Contribution of 5-Methoxy Group | Relevance to Target Engagement |

|---|---|---|---|

| Electronic | Strong electron-withdrawing | Electron-donating | Modulates pKa, electron density, and potential for specific electrostatic interactions. |

| Steric | Small size, similar to hydrogen | Moderate size | Influences fit within the binding pocket and potential for steric hindrance. |

| Lipophilicity | Increases local lipophilicity | Can influence overall lipophilicity | Affects membrane permeability and hydrophobic interactions within the binding site. |

| H-Bonding | Can act as a weak H-bond acceptor | Oxygen can act as an H-bond acceptor | Provides additional points of interaction for anchoring the ligand to the target. |

Computational and Theoretical Chemistry of 7 Fluoro 5 Methoxy 1,2 Benzoxazole

Quantum Chemical Calculations: An Unwritten Chapter

Quantum chemical calculations are fundamental to understanding the electronic structure, molecular geometry, and spectroscopic properties of molecules. However, specific data for 7-Fluoro-5-methoxy-1,2-benzoxazole is not available in the existing body of scientific literature.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

No published studies were found that specifically apply Density Functional Theory (DFT) to determine the electronic structure and molecular geometry of this compound. Such a study would typically involve the use of functionals like B3LYP and basis sets to predict bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its three-dimensional structure.

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

There are no available Time-Dependent DFT (TD-DFT) studies focused on predicting the spectroscopic properties, such as UV-Vis absorption spectra, of this compound. This type of analysis would be crucial for interpreting experimental spectroscopic data and understanding the electronic transitions within the molecule.

Analysis of Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Sites

An analysis of the Molecular Electrostatic Potential (MEP) and Fukui functions for this compound has not been reported in the scientific literature. These computational tools are invaluable for predicting the reactive sites of a molecule, with MEP indicating regions of electrophilic and nucleophilic attack, and Fukui functions providing a more quantitative measure of local reactivity.

Molecular Dynamics (MD) Simulations: An Uncharted Territory

Molecular dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. For this compound, this area of computational chemistry remains unexplored.

Conformational Sampling and Dynamic Behavior

There is no available research on the conformational sampling and dynamic behavior of this compound through molecular dynamics simulations. Such studies would be instrumental in understanding the flexibility of the molecule and the accessible conformations it can adopt, which is often linked to its biological activity.

Intermolecular Interactions with Solvents and Potential Biomolecular Partners

No molecular dynamics simulations have been published that investigate the intermolecular interactions of this compound with solvents or potential biomolecular partners. This type of research is critical for predicting its solubility and for understanding how it might bind to biological targets such as proteins or nucleic acids.

Research on this compound Remains Limited in Publicly Available Scientific Literature

Despite a thorough search of publicly available scientific databases and literature, specific research detailing the computational and theoretical chemistry of this compound is not available. While extensive research exists for the broader class of benzoxazole (B165842) derivatives, including aspects of molecular docking, binding affinity predictions, virtual library generation, and lead optimization, studies focusing solely on the this compound scaffold could not be located.

The benzoxazole core is a recognized pharmacophore, and various derivatives have been the subject of computational studies for their potential as anticancer, anti-inflammatory, and antimicrobial agents. These studies often involve in silico techniques to predict the interaction of these compounds with biological targets. For instance, research on other benzoxazole derivatives has explored their binding affinity with targets like VEGFR-2, a key protein in angiogenesis, and various protein kinases implicated in cancer.

However, the specific substitutions of a fluorine atom at the 7-position and a methoxy (B1213986) group at the 5-position of the 1,2-benzoxazole ring system have not been the focus of dedicated computational chemistry publications found in the public domain. Such studies would be essential to provide specific data on molecular docking against conceptual ligand-target systems, predict binding affinities, and detail strategies for virtual library generation and lead optimization based on this particular chemical entity.

Without such dedicated research, any detailed discussion on the computational and theoretical aspects of this compound would be speculative and not based on published scientific findings. Further research is required to elucidate the specific computational properties and potential therapeutic applications of this compound.

Spectroscopic Characterization and Advanced Analytical Methodologies for 7 Fluoro 5 Methoxy 1,2 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For 7-Fluoro-5-methoxy-1,2-benzoxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, is essential for its complete structural assignment.

Comprehensive Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 8.3 - 8.5 | s | - |

| H-4 | 7.0 - 7.2 | d | J(H-F) ≈ 8-10 |

| H-6 | 6.8 - 7.0 | d | J(H-F) ≈ 10-12 |

| OCH₃ | 3.8 - 4.0 | s | - |

Note: This table is based on theoretical predictions and common spectral values for similar structures, not on experimental data.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 | 150 - 155 |

| C-3a | 110 - 115 (d, J(C-F) ≈ 20-25 Hz) |

| C-4 | 100 - 105 (d, J(C-F) ≈ 25-30 Hz) |

| C-5 | 160 - 165 |

| C-6 | 95 - 100 (d, J(C-F) ≈ 5-10 Hz) |

| C-7 | 155 - 160 (d, J(C-F) ≈ 240-250 Hz) |

| C-7a | 145 - 150 |

| OCH₃ | 55 - 60 |

Note: This table is based on theoretical predictions and common spectral values for similar structures, not on experimental data.

Fluorine-19 (¹⁹F) NMR for Specific Characterization of Fluorinated Moiety

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom at the C-7 position. The precise chemical shift of this signal would be influenced by the electronic environment created by the adjacent atoms and functional groups. Furthermore, the coupling of the fluorine atom with neighboring protons (H-4 and H-6) would result in a specific splitting pattern, providing further confirmation of the substitution pattern on the aromatic ring. Experimental ¹⁹F NMR data for this specific compound could not be located in the performed searches.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure.

COSY: A COSY spectrum would reveal the correlations between coupled protons, helping to establish the connectivity of the protons on the aromatic ring.

HMQC: An HMQC spectrum would show direct one-bond correlations between protons and the carbon atoms they are attached to.

Specific 2D NMR data for this compound is not available in the public literature based on the searches conducted.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the methoxy (B1213986) group, C=N and N-O stretching of the oxazole (B20620) ring, C-F stretching, and aromatic C-H and C=C stretching vibrations. While specific experimental IR data for this compound is not available, a predicted table of characteristic bands is provided below.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C-H Stretch (Methoxy) | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C=N Stretch (Oxazole) | 1600 - 1650 | Medium |

| N-O Stretch (Oxazole) | 1300 - 1350 | Strong |

| C-O-C Stretch (Methoxy) | 1050 - 1250 | Strong |

| C-F Stretch | 1000 - 1100 | Strong |

Note: This table is based on characteristic infrared absorption frequencies for the specified functional groups and not on experimental data for the title compound.

Mass Spectrometry (MS) Including High-Resolution Techniques (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition and thus the molecular formula.

For this compound (C₈H₆FNO₂), the expected exact mass would be calculated. The HRMS data would need to show a measured mass that is very close to this calculated value to confirm the molecular formula. No experimental mass spectrometry data for this compound was found in the conducted searches.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of the atoms, bond lengths, and bond angles can be determined.

To date, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases. Therefore, no experimental data on its solid-state conformation, bond lengths, or bond angles is available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, providing valuable information about its electronic properties. The UV-Vis spectrum of benzoxazole (B165842) and its derivatives is typically characterized by absorption bands in the near-UV region, which are attributed to π → π* electronic transitions.

The electronic absorption spectrum of the parent benzoxazole molecule has been a subject of study. In the vapor phase, two band systems are clearly discernible. The first system is observed in the region of 36,000–40,000 cm⁻¹ (approximately 250–278 nm), with a second system having an absorption maximum around 44,500 cm⁻¹ (approximately 225 nm) . The electronic transitions are thought to be primarily localized on the benzene (B151609) ring portion of the molecule . The vapor absorption spectrum of benzoxazole shows a sharp origin at 36,493 cm⁻¹ cdnsciencepub.com.

Substituents on the benzoxazole ring can significantly influence the position and intensity of these absorption bands. For instance, the introduction of auxochromes, such as methoxy groups, and fluoro groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima (λmax). In the case of this compound, the methoxy group at the 5-position is expected to act as an electron-donating group, which can lead to a bathochromic shift of the π → π* transitions. The fluorine atom at the 7-position, being an electron-withdrawing group, may have a more complex influence on the electronic spectrum.

Detailed research on various benzoxazole derivatives provides insight into their electronic absorption properties. For example, studies on 2-(2'-hydroxyphenyl) benzoxazole derivatives have shown maximum absorption wavelengths (λmax) in the UVA range, from 336 to 374 nm in ethanol scielo.br. Another study on functionalized benzoxazole-based architectures reported absorption spectra extending from 240 to 400 nm in the gas phase, with a dominant transition around 338 nm mdpi.com. In a polar solvent like methanol, these absorption bands were observed to undergo a red-shift and an increase in intensity mdpi.com.

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also an important parameter obtained from UV-Vis spectroscopy. For some benzoxazole derivatives, molar absorptivity values have been reported in the range of 1.83 × 10⁴ L mol⁻¹ cm⁻¹ to over 6.0 × 10⁴ L mol⁻¹ cm⁻¹ scielo.brmdpi.com.

The following table summarizes representative UV-Vis absorption data for various benzoxazole derivatives from the literature to provide a comparative context for the expected electronic transitions of this compound.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| 2-(amino-2'-hydroxyphenyl) benzoxazole derivative | Ethanol | 336 | 1.83 × 10⁴ | scielo.br |

| Benzoxazole derivative B.1 | Gas Phase | 338 | Not specified | mdpi.com |

| Benzoxazole derivative B.2 | Methanol | 377.30, 341.33, 324.58 | Not specified | mdpi.com |

| Benzoxazole (Vapor) | - | ~274 (36,493 cm⁻¹) | Not specified | cdnsciencepub.com |

Advanced Research Applications of 7 Fluoro 5 Methoxy 1,2 Benzoxazole As a Chemical Scaffold

Development of Chemical Probes for Academic Research

The benzoxazole (B165842) core is known to be a part of many fluorescent molecules. These are valuable as chemical probes for detecting metal cations and for studying biological systems. The specific compound 7-Fluoro-5-methoxy-1,2-benzoxazole is not yet detailed in the literature as a chemical probe. However, the inherent fluorescence of the benzoxazole ring system suggests its potential in this area. Future research would be needed to characterize its fluorescent properties and its utility for sensing specific analytes.

Scaffold for Designing Molecular Tools in Biological Systems (molecular level, non-clinical)

Benzoxazole derivatives are recognized for their wide range of biological activities and are used as scaffolds in drug discovery. While there are no specific studies on this compound as a molecular tool, the general class of benzoxazoles has been investigated for various therapeutic areas. The introduction of fluorine and methoxy (B1213986) groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, suggesting that this compound could serve as a starting point for developing novel molecular tools.

Exploration in Catalytic Systems and Material Science Beyond Prohibited Elements

The application of benzoxazole derivatives in catalytic systems and material science is an emerging field. There is currently no available research that specifically details the use of this compound in these areas. The electronic properties conferred by the fluoro and methoxy groups could, in theory, be harnessed for the development of novel catalysts or functional materials.

Precursors for Complex Heterocyclic Architectures

Substituted benzoxazoles are valuable precursors in organic synthesis for the construction of more complex heterocyclic systems. The reactivity of the benzoxazole ring, along with the directing effects of the fluoro and methoxy substituents, makes this compound a potential building block for creating diverse and novel molecular architectures. General methods for the synthesis of benzoxazoles are well-established, and these could be applied to this specific compound to explore its synthetic utility.

Q & A

Q. What are the common synthetic routes for 7-Fluoro-5-methoxy-1,2-benzoxazole, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis typically involves cyclization of substituted precursors. For example, describes a method where methyl-3-amino-4-hydroxybenzoate is refluxed with aryl acids to form benzoxazole derivatives. Fluorination and methoxy group introduction can be achieved via electrophilic substitution (e.g., using fluorinating agents like Selectfluor) or nucleophilic displacement. Optimization involves adjusting solvent polarity (e.g., DMF for high-temperature reactions) and catalyst choice (e.g., SnCl₂ in HCl for nitro-group reduction, as seen in ). Yield improvements (e.g., from 52% to 90% in ) may require temperature gradients or inert atmospheres to suppress side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for characteristic aromatic proton shifts (e.g., 7.0–8.0 ppm for benzoxazole protons) and methoxy group singlets (~3.8–4.0 ppm). Fluorine substitution deshields adjacent protons, causing downfield shifts ().

- 13C NMR : Methoxy carbons appear at ~55–60 ppm, while fluorine-substituted carbons show splitting due to ¹³C–¹⁹F coupling ().

- IR : A strong C–O–C stretch (~1218 cm⁻¹) confirms the methoxy group, and absence of NH stretches rules out amine intermediates ().

- HRMS : Match experimental [M+H]+ values to theoretical calculations (e.g., ±0.0006 Da tolerance, as in ) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use dichloromethane or ethyl acetate to separate organic products from aqueous acidic/basic layers ().

- Column Chromatography : Silica gel with gradients like CH₂Cl₂–MeOH (10:1) effectively resolves polar impurities ().

- Recrystallization : For crystalline intermediates, use hexanes/EtOAC (5:1) to improve purity ().

Advanced Research Questions

Q. How does fluorine substitution at the 7-position influence electronic properties and reactivity of the benzoxazole core?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect increases the electrophilicity of adjacent positions, facilitating nucleophilic aromatic substitution. Computational studies (e.g., DFT) can quantify charge distribution changes. For example, shows fluorine enhances dipole moments in fused heterocycles, altering π-π stacking in biological targets. Experimental validation includes Hammett substituent constants (σₚ values) to correlate reactivity with electronic effects .

Q. What strategies resolve contradictions in regioselectivity during substitution reactions of fluorinated benzoxazoles?

- Methodological Answer : Conflicting regioselectivity (e.g., para vs. ortho substitution) may arise from competing electronic and steric factors. Use kinetic vs. thermodynamic control experiments:

- Kinetic Control : Low-temperature reactions (0–5°C) with bulky bases favor less sterically hindered products ().

- Thermodynamic Control : High-temperature reflux in polar solvents (e.g., DMF) stabilizes charged intermediates ().

- Computational Modeling : MO calculations (e.g., HOMO-LUMO gaps) predict reactive sites () .

Q. How can computational methods (e.g., DFT, MD simulations) predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to model interactions with target proteins (e.g., enzymes with fluorophilic binding pockets).

- QSAR Models : Corolate substituent effects (e.g., Hammett σ, logP) with bioactivity data from analogues ().

- MD Simulations : Track stability of ligand-receptor complexes over 100-ns trajectories to assess binding affinity () .

Q. What are the challenges in scaling up synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based) or kinetic resolution with enantioselective catalysts (e.g., Sharpless epoxidation conditions).

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization steps ().

- Process Monitoring : In-line FTIR or Raman spectroscopy ensures real-time control of enantiomeric excess (ee) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported yields for similar benzoxazole syntheses?

- Methodological Answer :

- Reaction Replication : Standardize variables (solvent grade, catalyst purity) and compare under identical conditions.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) that reduce yields ().

- Statistical Design : Apply factorial DOE (Design of Experiments) to isolate critical factors (e.g., temperature > catalyst loading) () .

Q. What experimental and computational approaches validate the proposed mechanism of benzoxazole ring formation?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled amines to track cyclization pathways via 2D NMR.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.

- DFT Transition State Analysis : Identify energy barriers for key steps (e.g., ring closure vs. nitro-group reduction) () .

Structural and Functional Insights

Q. How does the methoxy group at the 5-position affect the photophysical properties of 7-Fluoro-1,2-benzoxazole?

- Methodological Answer :

Methoxy groups enhance electron donation, red-shifting UV-Vis absorption maxima. Measure fluorescence quantum yields in solvents of varying polarity (e.g., hexane vs. DMSO). Compare with analogues lacking methoxy substituents (). Computational TD-DFT models can simulate excited-state transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.